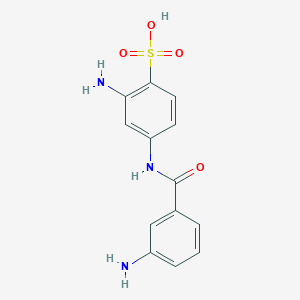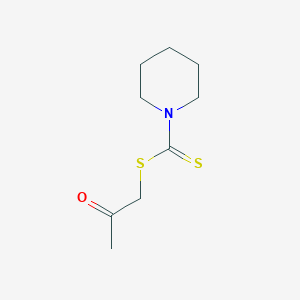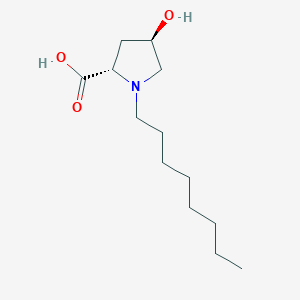![molecular formula C9H24Cl4Sn4 B14346153 Methanetetrayltetrakis[chloro(dimethyl)stannane] CAS No. 91148-26-4](/img/structure/B14346153.png)
Methanetetrayltetrakis[chloro(dimethyl)stannane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanetetrayltetrakis[chloro(dimethyl)stannane] is an organotin compound that features a central carbon atom bonded to four tin atoms, each of which is further bonded to two methyl groups and one chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanetetrayltetrakis[chloro(dimethyl)stannane] typically involves the reaction of a suitable tin precursor with a chlorinating agent under controlled conditions. One common method involves the reaction of dimethyltin dichloride with a carbon source in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of methanetetrayltetrakis[chloro(dimethyl)stannane] may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The product is then purified through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methanetetrayltetrakis[chloro(dimethyl)stannane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the tin atoms to lower oxidation states.
Substitution: The chlorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin halides.
Scientific Research Applications
Methanetetrayltetrakis[chloro(dimethyl)stannane] has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Organotin compounds, including methanetetrayltetrakis[chloro(dimethyl)stannane], are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing into the use of organotin compounds in pharmaceuticals, particularly as anticancer agents.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methanetetrayltetrakis[chloro(dimethyl)stannane] involves its interaction with molecular targets through its tin atoms. These interactions can lead to the formation of complexes with various substrates, influencing their reactivity and stability. The pathways involved often include coordination to electron-rich sites and subsequent chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Tetramethyltin: Similar in structure but lacks the chlorine atoms.
Dimethyltin dichloride: Contains two tin atoms and two chlorine atoms but lacks the central carbon atom.
Trimethyltin chloride: Contains three methyl groups and one chlorine atom bonded to tin.
Uniqueness
Methanetetrayltetrakis[chloro(dimethyl)stannane] is unique due to its tetrahedral structure with four tin atoms bonded to a central carbon atom. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other organotin compounds may not be suitable for.
Properties
CAS No. |
91148-26-4 |
|---|---|
Molecular Formula |
C9H24Cl4Sn4 |
Molecular Weight |
748.9 g/mol |
IUPAC Name |
chloro-dimethyl-[tris[chloro(dimethyl)stannyl]methyl]stannane |
InChI |
InChI=1S/8CH3.C.4ClH.4Sn/h8*1H3;;4*1H;;;;/q;;;;;;;;;;;;;4*+1/p-4 |
InChI Key |
JZCFJBFHGCUSRE-UHFFFAOYSA-J |
Canonical SMILES |
C[Sn](C)(C([Sn](C)(C)Cl)([Sn](C)(C)Cl)[Sn](C)(C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)
![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)

![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)

![Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]-](/img/structure/B14346102.png)


![3-[(E)-(Methylimino)methyl]-1-oxo-2-phenylquinoxalin-1-ium-4(1H)-olate](/img/structure/B14346124.png)


